molecular formula C13H16ClNO4S B6646967 1-[[(4-Chloro-2-methylphenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid

1-[[(4-Chloro-2-methylphenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid

Cat. No.: B6646967
M. Wt: 317.79 g/mol
InChI Key: DMIHTGKVCIPQAY-UHFFFAOYSA-N
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Description

  • The carboxylic acid group can be introduced through oxidation of an alkyl group on the cyclobutane ring.
  • Reagents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
  • Attachment of the Sulfonylamino Group:

    • The sulfonylamino group is introduced by reacting the cyclobutane carboxylic acid with a sulfonyl chloride derivative of 4-chloro-2-methylphenyl.
    • Reagents: Sulfonyl chloride, base (e.g., triethylamine), and solvent (e.g., dichloromethane).
  • Industrial Production Methods:

    • Industrial production may involve similar steps but optimized for large-scale synthesis, including continuous flow reactors and automated systems to ensure consistency and efficiency.

    Types of Reactions:

    • Oxidation:

      • The compound can undergo oxidation at the methyl group on the phenyl ring.
      • Reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
    • Reduction:

      • Reduction of the sulfonyl group to a sulfide.
      • Reagents: Lithium aluminum hydride (LiAlH₄).
    • Substitution:

      • Electrophilic aromatic substitution on the phenyl ring.
      • Reagents: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).

    Common Reagents and Conditions:

    • Oxidizing agents: KMnO₄, CrO₃.
    • Reducing agents: LiAlH₄.
    • Substituting agents: Halogens, nitric acid.

    Major Products:

    • Oxidation products: Carboxylic acids.
    • Reduction products: Sulfides.
    • Substitution products: Halogenated or nitrated derivatives.

    Chemistry:

    • Used as a building block in the synthesis of more complex molecules.
    • Studied for its reactivity and stability under various conditions.

    Biology:

    • Potential applications in drug design due to its unique structural features.
    • Investigated for its interactions with biological macromolecules.

    Medicine:

    • Explored as a potential therapeutic agent due to its sulfonylamino group, which is known to interact with various biological targets.

    Industry:

    • Used in the development of new materials with specific properties, such as polymers and coatings.

    Molecular Targets and Pathways:

    • The sulfonylamino group can interact with enzymes and receptors, potentially inhibiting or modulating their activity.
    • The carboxylic acid group can form hydrogen bonds with biological molecules, affecting their function.

    Pathways Involved:

    • Enzyme inhibition: The compound may inhibit enzymes by binding to their active sites.
    • Receptor modulation: It may modulate receptor activity by interacting with binding sites.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-[[(4-Chloro-2-methylphenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid typically involves multiple steps:

    • Formation of the Cyclobutane Ring:

      • The cyclobutane ring can be synthesized via [2+2] cycloaddition reactions involving alkenes.
      • Conditions: UV light or high temperatures to facilitate the cycloaddition.

    Comparison with Similar Compounds

    • 1-[[(4-Chloro-2-methylphenyl)sulfonylamino]methyl]cyclopentane-1-carboxylic acid.
    • 1-[[(4-Chloro-2-methylphenyl)sulfonylamino]methyl]cyclohexane-1-carboxylic acid.

    Uniqueness:

    • The cyclobutane ring provides a unique rigidity and spatial arrangement compared to cyclopentane and cyclohexane derivatives.
    • The specific substitution pattern on the phenyl ring (4-chloro-2-methyl) offers distinct electronic and steric properties.

    This detailed overview of 1-[[(4-Chloro-2-methylphenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid highlights its synthesis, reactivity, applications, and unique features compared to similar compounds

    Properties

    IUPAC Name

    1-[[(4-chloro-2-methylphenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C13H16ClNO4S/c1-9-7-10(14)3-4-11(9)20(18,19)15-8-13(12(16)17)5-2-6-13/h3-4,7,15H,2,5-6,8H2,1H3,(H,16,17)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    DMIHTGKVCIPQAY-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=C(C=CC(=C1)Cl)S(=O)(=O)NCC2(CCC2)C(=O)O
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C13H16ClNO4S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    317.79 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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